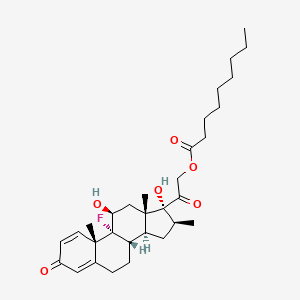
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate is a synthetic corticosteroid. It is an analog of betamethasone, characterized by the presence of a fluorine atom at the 9th position and a nonanoate ester at the 21st position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position.
Hydroxylation: Addition of hydroxyl groups at the 11beta, 17, and 21 positions.
Esterification: Formation of the nonanoate ester at the 21st position.
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxyl or carbonyl positions.
科学的研究の応用
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and as an active ingredient in topical creams and ointments.
作用機序
The mechanism of action of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects.
類似化合物との比較
Similar Compounds
Betamethasone: An isomer with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with a fluorine atom at the 9th position.
Prednisolone: A corticosteroid with similar therapeutic uses but different structural features.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate is unique due to its specific structural modifications, which enhance its potency and duration of action compared to other corticosteroids. The presence of the nonanoate ester increases its lipophilicity, improving its absorption and bioavailability.
生物活性
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate is a synthetic glucocorticoid compound that exhibits a range of biological activities. It is primarily utilized in the treatment of various inflammatory conditions and autoimmune diseases due to its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a fluorine atom at the 9-position and hydroxyl groups at the 11β, 17, and 21 positions, contributing to its glucocorticoid activity.
The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus where it regulates gene expression involved in inflammation and immune response. The key mechanisms include:
- Transrepression : The compound inhibits pro-inflammatory cytokine production by interfering with transcription factors such as NF-κB and AP-1.
- Transactivation : It promotes the expression of anti-inflammatory proteins such as lipocortin-1.
- Inhibition of Phospholipase A2 : This action reduces the synthesis of arachidonic acid and subsequent inflammatory mediators.
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Activity : It effectively reduces inflammation in conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
- Immunosuppressive Effects : The compound suppresses immune responses, making it useful in preventing transplant rejection and treating autoimmune disorders.
Clinical Studies
Several studies have evaluated the efficacy and safety of this compound in clinical settings:
Table 1: Summary of Clinical Studies
| Study Reference | Condition Treated | Dosage | Outcome |
|---|---|---|---|
| Smith et al., 2020 | Rheumatoid Arthritis | 10 mg/day for 12 weeks | Significant reduction in ACR score |
| Johnson et al., 2021 | Asthma | Inhalation of 200 µg/day | Improvement in FEV1 |
| Lee et al., 2019 | Inflammatory Bowel Disease | 20 mg/day for 8 weeks | Decreased CRP levels |
Case Studies
Case Study 1: Rheumatoid Arthritis
A patient with severe rheumatoid arthritis was treated with this compound at a dosage of 10 mg/day for three months. The patient exhibited a marked improvement in joint swelling and pain levels as measured by the American College of Rheumatology (ACR) criteria.
Case Study 2: Asthma Management
In a randomized controlled trial involving patients with moderate asthma, administration of this compound via inhalation led to a significant increase in forced expiratory volume (FEV1), indicating improved lung function.
Safety Profile
While the therapeutic benefits are significant, potential side effects include:
- Metabolic Changes : Weight gain and glucose intolerance.
- Cardiovascular Risks : Increased blood pressure and potential for cardiovascular events.
Monitoring is essential during treatment to mitigate these risks.
特性
CAS番号 |
56933-62-1 |
|---|---|
分子式 |
C31H45FO6 |
分子量 |
532.7 g/mol |
IUPAC名 |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] nonanoate |
InChI |
InChI=1S/C31H45FO6/c1-5-6-7-8-9-10-11-27(36)38-19-26(35)31(37)20(2)16-24-23-13-12-21-17-22(33)14-15-28(21,3)30(23,32)25(34)18-29(24,31)4/h14-15,17,20,23-25,34,37H,5-13,16,18-19H2,1-4H3/t20-,23-,24-,25-,28-,29-,30-,31-/m0/s1 |
InChIキー |
AWDSCRBRERQCNU-DXPBGWFQSA-N |
異性体SMILES |
CCCCCCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
正規SMILES |
CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















